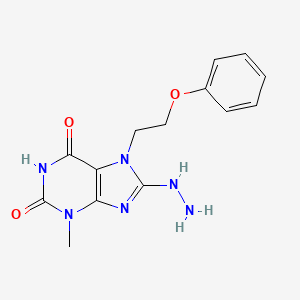
8-Hydrazinyl-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydrazinyl-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione is a complex organic compound with the molecular formula C14H16N6O2 It belongs to the class of purine derivatives and is characterized by the presence of hydrazinyl, methyl, and phenoxyethyl groups attached to the purine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydrazinyl-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione typically involves multi-step organic reactions. One common method involves the reaction of 3-methylxanthine with hydrazine hydrate to introduce the hydrazinyl group. This is followed by the alkylation of the resulting intermediate with 2-phenoxyethyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
化学反应分析
Types of Reactions
8-Hydrazinyl-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of hydrazine derivatives.
科学研究应用
8-Hydrazinyl-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Hydrazinyl-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interfere with signaling pathways, affecting cellular processes like proliferation and apoptosis.
相似化合物的比较
Similar Compounds
- 8-Hydrazino-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- 3-Methyl-7-(2-phenoxyethyl)-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione
Uniqueness
8-Hydrazinyl-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the hydrazinyl group provides a versatile site for further chemical modifications, enabling the development of a wide range of derivatives with tailored properties.
属性
CAS 编号 |
536718-48-6 |
|---|---|
分子式 |
C14H16N6O3 |
分子量 |
316.32 g/mol |
IUPAC 名称 |
8-hydrazinyl-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C14H16N6O3/c1-19-11-10(12(21)17-14(19)22)20(13(16-11)18-15)7-8-23-9-5-3-2-4-6-9/h2-6H,7-8,15H2,1H3,(H,16,18)(H,17,21,22) |
InChI 键 |
PQLDUOOYEJGGDC-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CCOC3=CC=CC=C3 |
溶解度 |
29.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


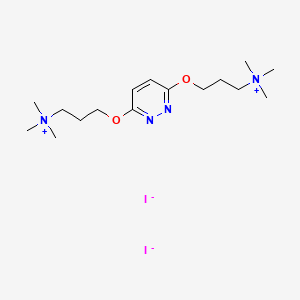
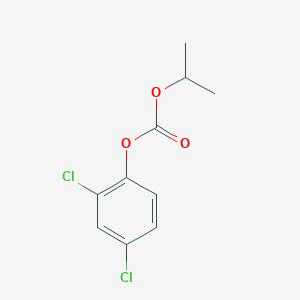
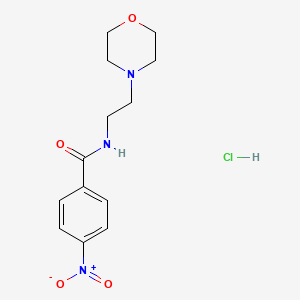
![2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14156719.png)
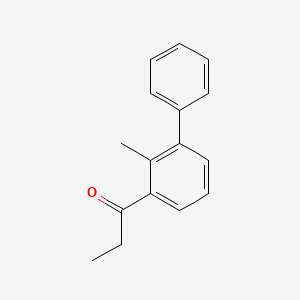
![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)
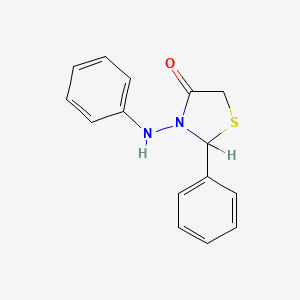
![8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine](/img/structure/B14156738.png)
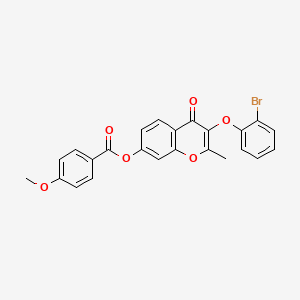
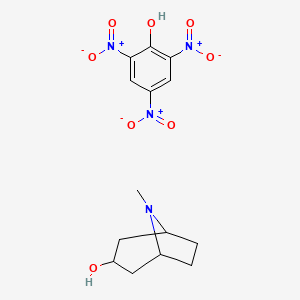
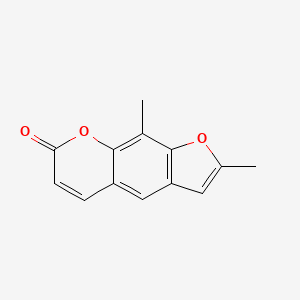
![5-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B14156762.png)


